molecular formula C10H13N3O2 B14805369 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide

3-(Aminomethyl)-5-cyclopropoxyisonicotinamide

Cat. No.: B14805369
M. Wt: 207.23 g/mol
InChI Key: RAJMVQOFKYEOSP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxyisonicotinamide is a chemical compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide typically involves multi-step organic reactions. One common approach is the reaction of 5-cyclopropoxyisonicotinic acid with aminomethylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxyisonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the cyclopropoxy group can enhance the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 3-(Aminomethyl)-5-cyclopropoxyisonicotinamide stands out due to its unique cyclopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity compared to similar compounds that lack this feature .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxypyridine-4-carboxamide

InChI

InChI=1S/C10H13N3O2/c11-3-6-4-13-5-8(9(6)10(12)14)15-7-1-2-7/h4-5,7H,1-3,11H2,(H2,12,14)

InChI Key

RAJMVQOFKYEOSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)CN)C(=O)N

Origin of Product

United States

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